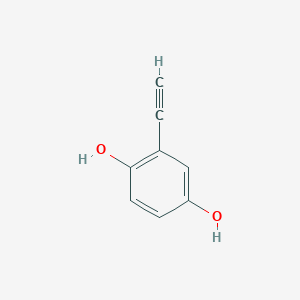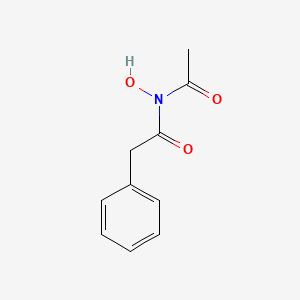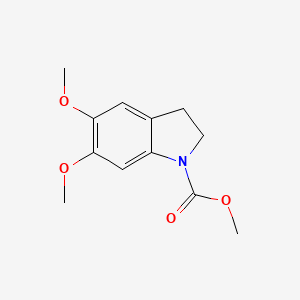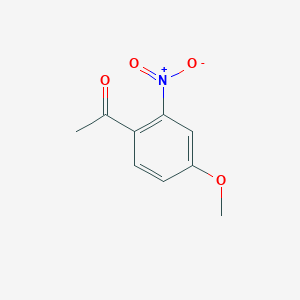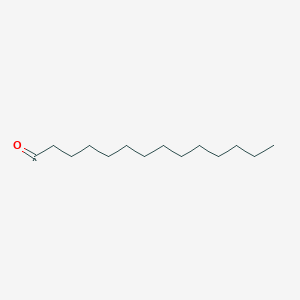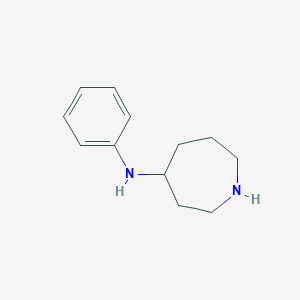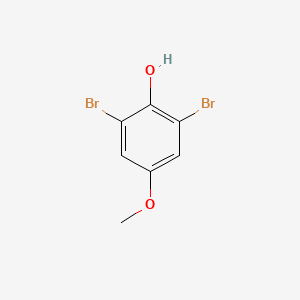
2,6-二溴-4-甲氧基苯酚
概述
描述
2,6-Dibromo-4-methoxyphenol: is an organic compound with the molecular formula C7H6Br2O2 . It is a brominated phenol derivative, characterized by the presence of two bromine atoms at the 2 and 6 positions and a methoxy group at the 4 position on the phenol ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
科学研究应用
2,6-Dibromo-4-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
安全和危害
生化分析
Biochemical Properties
2,6-Dibromo-4-methoxyphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in oxidative stress pathways, thereby acting as an antioxidant . The compound’s interaction with proteins often involves hydrogen bonding and hydrophobic interactions, which can alter the protein’s conformation and activity . Additionally, 2,6-Dibromo-4-methoxyphenol can interact with nucleic acids, potentially affecting gene expression and cellular functions .
Cellular Effects
2,6-Dibromo-4-methoxyphenol has notable effects on various cell types and cellular processes. It can influence cell signaling pathways, particularly those involved in oxidative stress and inflammation . The compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . Furthermore, 2,6-Dibromo-4-methoxyphenol can affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
The molecular mechanism of 2,6-Dibromo-4-methoxyphenol involves several key interactions at the molecular level. It can bind to specific enzymes, inhibiting their activity and thereby modulating biochemical pathways . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, 2,6-Dibromo-4-methoxyphenol can influence gene expression by binding to DNA and transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,6-Dibromo-4-methoxyphenol can change over time. The compound is relatively stable under standard storage conditions, but it may degrade under extreme conditions such as high temperature or exposure to light . Long-term studies have shown that 2,6-Dibromo-4-methoxyphenol can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile .
Dosage Effects in Animal Models
The effects of 2,6-Dibromo-4-methoxyphenol vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it can cause toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been identified, indicating the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
2,6-Dibromo-4-methoxyphenol is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biochemical pathways, potentially affecting metabolic flux and metabolite levels . The compound’s metabolism is influenced by factors such as enzyme activity, cofactor availability, and cellular conditions .
Transport and Distribution
The transport and distribution of 2,6-Dibromo-4-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation are influenced by factors such as cellular uptake mechanisms, binding affinity to proteins, and intracellular trafficking .
Subcellular Localization
2,6-Dibromo-4-methoxyphenol exhibits specific subcellular localization patterns. It can be targeted to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum . This localization is often mediated by targeting signals or post-translational modifications that direct the compound to specific organelles . The subcellular localization of 2,6-Dibromo-4-methoxyphenol can significantly impact its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-4-methoxyphenol typically involves the bromination of 4-methoxyphenol. The reaction is carried out by treating 4-methoxyphenol with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 2 and 6 positions .
Industrial Production Methods: In an industrial setting, the production of 2,6-Dibromo-4-methoxyphenol can be achieved through a continuous flow process. This method involves the use of bromine and 4-methoxyphenol in a reactor, where the reaction conditions are optimized for high yield and purity. The product is then purified through crystallization or distillation .
化学反应分析
Types of Reactions: 2,6-Dibromo-4-methoxyphenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding de-brominated phenol
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed
Major Products:
Substitution Products: Various substituted phenols depending on the nucleophile used.
Oxidation Products: Quinones or other oxidized phenolic compounds.
Reduction Products: De-brominated phenols
作用机制
The mechanism of action of 2,6-Dibromo-4-methoxyphenol involves its interaction with various molecular targets. The bromine atoms and the methoxy group play a crucial role in its reactivity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
相似化合物的比较
- 2,4-Dibromo-6-methoxyphenol
- 2,6-Dibromo-4-nitrophenol
- 2,6-Dibromo-4-chlorophenol
Comparison: 2,6-Dibromo-4-methoxyphenol is unique due to the presence of the methoxy group at the 4 position, which imparts specific chemical and biological properties. Compared to 2,4-Dibromo-6-methoxyphenol, the position of the bromine atoms affects the compound’s reactivity and interaction with other molecules. The presence of different substituents, such as nitro or chloro groups, in similar compounds can significantly alter their chemical behavior and applications .
属性
IUPAC Name |
2,6-dibromo-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O2/c1-11-4-2-5(8)7(10)6(9)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGIZMXOUTHAIAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70547674 | |
| Record name | 2,6-Dibromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2423-74-7 | |
| Record name | 2,6-Dibromo-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70547674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
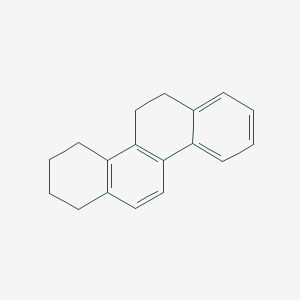
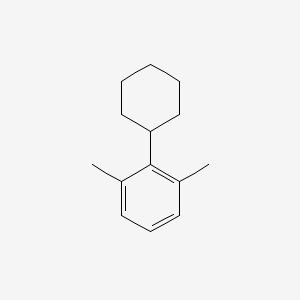
![6-Methyl-6-azabicyclo[3.2.1]octan-4-one](/img/structure/B1625779.png)
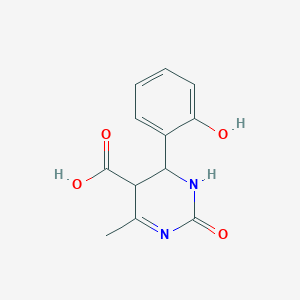
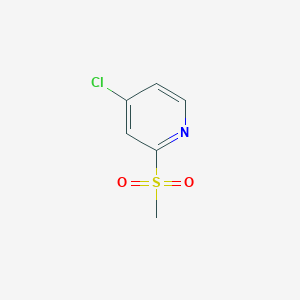

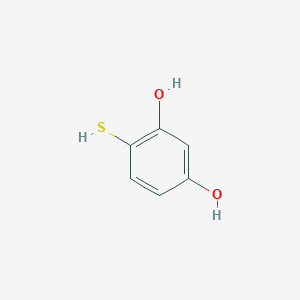
![7-Methylpyrazolo[1,5-a]pyrimidine](/img/structure/B1625787.png)
